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Compound of Interest

Compound Name: N,N-Diethylallylamine

Cat. No.: B1294321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for N,N-Diethylallylamine. Due to the limited availability

of publicly accessible, comprehensive spectral datasets for N,N-Diethylallylamine, this

document presents predicted data and references to closely related analogs to offer valuable

insights for researchers in the field.

Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for N,N-
Diethylallylamine. These predictions are based on established chemical shift principles and

data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for N,N-Diethylallylamine
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Atom Number
Predicted
Chemical Shift
(δ) ppm

Predicted
Multiplicity

Predicted
Coupling
Constant (J)
Hz

Integration

1 ~5.8 ddt

J_trans ≈ 17,

J_cis ≈ 10,

J_vicinal ≈ 6.5

1H

2a (trans) ~5.2 d
J_trans ≈ 17,

J_gem ≈ 1.5
1H

2b (cis) ~5.1 d
J_cis ≈ 10,

J_gem ≈ 1.5
1H

3 ~3.1 d J_vicinal ≈ 6.5 2H

4 ~2.5 q J ≈ 7.1 4H

5 ~1.0 t J ≈ 7.1 6H

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N-Diethylallylamine

Atom Number Predicted Chemical Shift (δ) ppm

1 ~135

2 ~116

3 ~56

4 ~47

5 ~12

Experimental Protocols
While specific experimental protocols for N,N-Diethylallylamine are not readily available, a

general methodology for acquiring NMR spectra for similar small organic molecules is outlined

below.
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General Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, for instance,

a Bruker Avance operating at a proton frequency of 400 MHz.

¹H NMR Spectroscopy: Proton spectra are acquired at ambient temperature. Typical

acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to

ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 spectra are recorded using a proton-decoupled pulse

sequence to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g.,

0-220 ppm) is used, and a significantly larger number of scans is required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Molecular Structure and Atom Numbering
The logical relationship between the different parts of the N,N-Diethylallylamine molecule is

crucial for the assignment of NMR signals. The following diagram illustrates the molecular

structure with the numbering scheme used in the data tables.
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Caption: Molecular structure of N,N-Diethylallylamine.

To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Diethylallylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294321#1h-and-13c-nmr-spectroscopic-data-of-n-n-
diethylallylamine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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